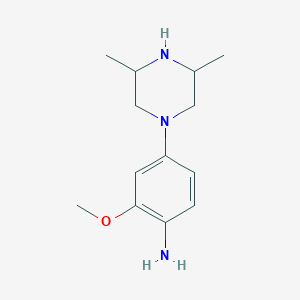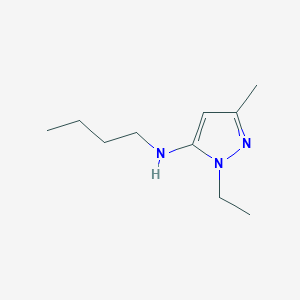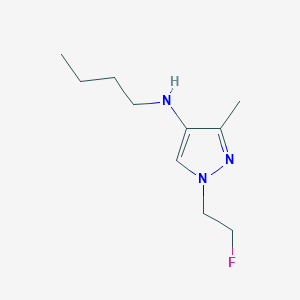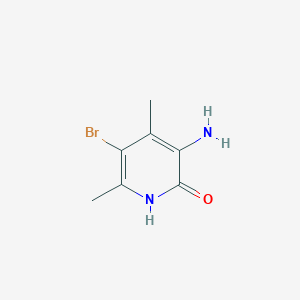![molecular formula C8H12F3N3 B11733865 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}etanamina es un compuesto químico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno. La presencia de un grupo trifluorometilo y un grupo metilo en el anillo de pirazol hace que este compuesto sea particularmente interesante para diversas aplicaciones en química medicinal y agroquímica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}etanamina se puede lograr a través de varias rutas sintéticas. Un método común implica la litiación de 1-metil-3-(trifluorometil)-1H-pirazol seguida de la reacción con un electrófilo adecuado . Las condiciones de reacción típicamente implican el uso de una base fuerte como el n-butil litio en un solvente adecuado como el tetrahidrofurano (THF) a bajas temperaturas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores de flujo continuo. Este enfoque permite un mejor control de las condiciones de reacción y mejores rendimientos. El uso de reactores de flujo también ayuda a escalar la producción mientras se mantiene la calidad y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}etanamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de pirazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Se pueden utilizar varios nucleófilos como aminas, tioles y haluros para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazol correspondientes, mientras que la reducción puede producir la forma reducida del compuesto con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
N-{[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}etanamina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de varias moléculas bioactivas, incluidos posibles candidatos a fármacos.
Agroquímica: El compuesto se utiliza en el desarrollo de agroquímicos como herbicidas y pesticidas.
Ciencia de materiales: Sirve como precursor para la síntesis de materiales avanzados con propiedades específicas.
Estudios biológicos: El compuesto se utiliza en estudios biológicos para investigar sus efectos en diferentes vías y objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de N-{[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}etanamina implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas celulares. Una vez dentro de la célula, puede interactuar con varias enzimas y receptores, modulando su actividad y provocando los efectos biológicos deseados .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
- Éster de pinacol del ácido 1-metil-3-(trifluorometil)-1H-pirazol-4-borónico
- Ácido 1-metil-3-(trifluorometil)-1H-pirazol-5-borónico
Singularidad
N-{[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}etanamina es única debido a su patrón específico de sustitución en el anillo de pirazol, que imparte propiedades químicas y biológicas distintas. La presencia del grupo etanamina aumenta aún más su versatilidad en varias reacciones y aplicaciones químicas .
Propiedades
Fórmula molecular |
C8H12F3N3 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2/h4,12H,3,5H2,1-2H3 |
Clave InChI |
BIANAEGCOVKGQC-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=NN1C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11733784.png)


![1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11733799.png)

![1-[(1R,2R)-2-(propan-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B11733808.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)


![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)

